N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
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Overview
Description
N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.
Amide Bond Formation: The final step involves coupling the thiazole and piperidine derivatives with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, using agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, compounds containing thiazole rings are known for their antimicrobial and antifungal properties . This compound could be explored for similar activities.
Medicine
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in organic synthesis due to its stable yet reactive nature.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could participate in π-π interactions or hydrogen bonding, while the piperidine ring might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives are known for their use in pharmaceuticals, particularly in pain management and as antipsychotics.
Uniqueness
What sets N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide apart is the combination of the thiazole and piperidine rings within the same molecule, potentially offering a unique profile of biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[2-[2-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-5-14(20)18(4)10-15(21)19-9-7-6-8-13(19)16-17-11(2)12(3)22-16/h5,13H,1,6-10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKKKWHGGOCONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCCN2C(=O)CN(C)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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